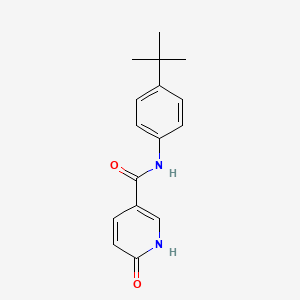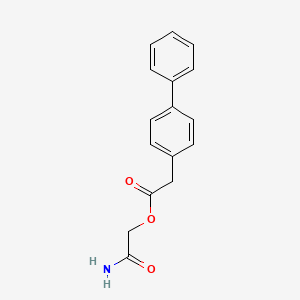
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate, also known as AOPP, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. AOPP is a derivative of phenylalanine, an essential amino acid, and has been synthesized using different methods.
作用機序
The mechanism of action of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate is not fully understood. However, studies have shown that (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can scavenge free radicals and protect cells from oxidative stress. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a role in memory and learning.
Biochemical and Physiological Effects:
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has been shown to have various biochemical and physiological effects. Studies have shown that (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can protect cells from oxidative stress and reduce inflammation. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has been shown to have antitumor activity in various cancer cell lines.
実験室実験の利点と制限
One advantage of using (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate in lab experiments is its ability to scavenge free radicals and protect cells from oxidative stress. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate is also relatively easy to synthesize using different methods. However, one limitation of using (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate in lab experiments is its potential toxicity at high concentrations. Additionally, the mechanism of action of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate is not fully understood, which limits its potential application in certain fields of research.
将来の方向性
There are several future directions for the study of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate. One direction is to further investigate its antioxidant properties and its potential use as a drug delivery system. Another direction is to study its mechanism of action and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate in various cell types and animal models.
合成法
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can be synthesized using various methods. One of the most common methods is the reaction of phenylalanine with acetic anhydride and acetic acid. The reaction takes place under reflux conditions, and the product is purified using recrystallization. Another method involves the reaction of phenylalanine with chloroacetyl chloride and triethylamine. The product is purified using column chromatography. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can also be synthesized using the solution-phase method, which involves the reaction of phenylalanine with ethyl chloroformate and potassium carbonate.
科学的研究の応用
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has potential applications in various fields of scientific research. It has been studied for its antioxidant properties and its ability to scavenge free radicals. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species.
特性
IUPAC Name |
(2-amino-2-oxoethyl) 2-(4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c17-15(18)11-20-16(19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBDWWCUDNLJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

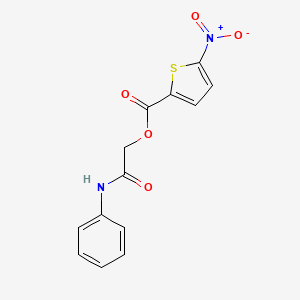
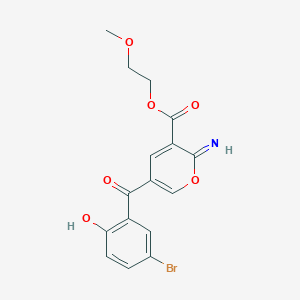

![[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467420.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)
![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)
![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)
![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)
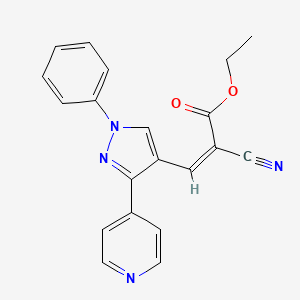

![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)
![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B7467471.png)
